Ethyl 4-(2-chlorophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate is a chemical compound that likely contains an ester functional group, given the “ethyl” prefix and “butyrate” suffix. The “4-(2-chlorophenyl)” indicates the presence of a chlorinated phenyl group at the 4-position of the butyrate ester .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through esterification reactions or through coupling reactions involving carboxylic acids and alcohols .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a butyrate (four-carbon) backbone with a carbonyl (C=O) at the 4-position, an ethyl ester group also at the 4-position, and a 2-chlorophenyl group attached to the same 4-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Chemical Characterization
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate is a compound with potential applications in various fields of scientific research. One of its primary uses is in the synthesis of more complex chemical entities. For example, it has been used as an intermediate in the synthesis of antiobesity agents, such as the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, which is an intermediate for rimonabant, demonstrating its utility in medicinal chemistry (Hao Zhi-hui, 2007). Additionally, its derivatives have been explored for their structural and molecular characteristics, such as in the study of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, which was characterized by various spectroscopic techniques to understand its crystal structure and stability (Liang Xiao-lon, 2015).
Applications in Materials Science
In the realm of materials science, the structural derivatives of this compound have been examined for their electrical and dielectric properties. For instance, the AC electrical conductivity and dielectrical properties of certain derivatives were studied, highlighting their potential use in electronic materials and devices (H. Zeyada et al., 2016). These findings open up avenues for the use of such compounds in the development of new electronic materials with tailored dielectric properties.
Catalysis and Green Chemistry
This compound also finds applications in catalysis and green chemistry. For example, its enantioselective hydrogenation in ionic liquid systems has been explored, offering insights into sustainable chemical processes. The use of chiral catalysts like Ru-BINAP in these reactions not only ensures high levels of asymmetric induction but also allows for the recycling of the catalyst, which is a significant step towards greener chemical processes (E. V. Starodubtseva et al., 2004).
Advanced Synthesis Techniques
Further, this compound is utilized in advanced synthesis techniques. For instance, the synthesis of Ethyl Methylaminothiazolyloximate from Ethyl 4-chloro-3-oxobutyrate showcases the compound's versatility in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (H. Ai, 2006).
Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it’s intended for use as a pharmaceutical, the mechanism would depend on the specific biological target. If it’s intended for use in materials or other chemical applications, the mechanism could vary widely .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKROHSVASWEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645860 |
Source
|
Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-01-8 |
Source
|
Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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